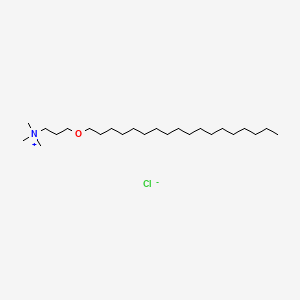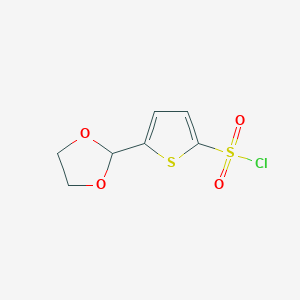
5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride
Overview
Description
5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO4S212. It has a molecular weight of 254.711.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. However, it’s worth noting that sulfonyl chlorides are generally synthesized from the corresponding sulfonic acids3.Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H21. This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. However, sulfonyl chlorides are typically reactive and can participate in various chemical reactions, such as substitution reactions with amines to form sulfonamides3.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride are not explicitly mentioned in the sources I found. However, the compound’s InChI code and molecular weight are provided1.Scientific Research Applications
Versatile Sulfonating Agent for Amines
5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride's derivatives, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, have been synthesized and utilized as a new versatile sulfonating agent for amines. These compounds facilitate the sulfonation of primary and secondary amines with excellent yields. The Dios group, characterized by its stability under basic and reductive conditions, can be removed by heating in a hot aqueous solution of trifluoroacetic acid, showcasing its utility in synthetic chemistry for the modification and activation of amines (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Antioxidant Activity of Thiophenyl-chalcone Derivatives
A study on thiophenyl-chalcone derivatives, including structures closely related to 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride, found significant antioxidant activity. These compounds, particularly those with hydroxyl groups, exhibited stronger antioxidant activity than the well-known antioxidant agent quercetin. The research highlighted the importance of the sulfonyl chloride group in enhancing antioxidant properties, providing insights into the development of novel antioxidant agents (Sönmez, Gür, & Sahin, 2023).
Initiation of Cationic Polymerization and Conjugated Polymer Formation
Highly conjugated thiophenes, including derivatives of 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride, have been explored for their role in initiating cationic polymerization and the formation of conjugated polymers. This research demonstrates the potential of such compounds in materials science, particularly in the development of novel polymeric materials with specific electronic properties (Aydoğan, Yagcı, Toppare, Jockusch, & Turro, 2012).
Synthesis and Properties of Derivatives
The synthesis and exploration of (1,3-Dioxolan-2-yl)furans, closely related to 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride, have shown that these compounds can undergo various reactions, including reductions and transformations into chlorides. These studies provide valuable insights into the synthesis and potential applications of dioxolane derivatives in organic synthesis and chemical research (Pevzner, 2001).
Safety And Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound1. The MSDS contains information about the potential hazards of the compound, safe handling practices, and emergency procedures.
Future Directions
The future directions for this compound are not specified in the sources I found. The use and study of this compound would likely depend on its properties and potential applications in various fields, such as pharmaceuticals or materials science.
Please note that this information is based on the available sources and there might be more recent studies or data related to this compound. For the most accurate and up-to-date information, consulting scientific literature or experts in the field is recommended.
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)6-2-1-5(13-6)7-11-3-4-12-7/h1-2,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLSSUOFGGIMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594686 | |
| Record name | 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride | |
CAS RN |
871825-61-5 | |
| Record name | 5-(1,3-Dioxolan-2-yl)-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871825-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-Dioxolan-2-yl)thiophene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Cyclopropylmethylsulfonyl)benzo[D]thiazole](/img/structure/B1611880.png)
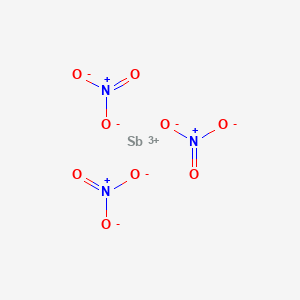
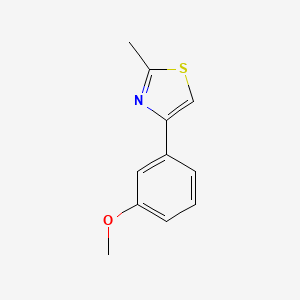


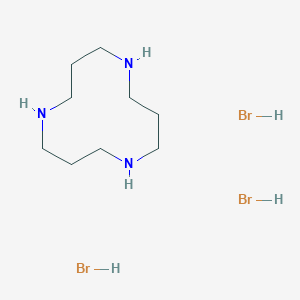
![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)
![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)

